Lipophilicity (LogP) Advantage Over Methyl Salicylate
The target compound exhibits a calculated LogP of 1.82 , representing a 0.73 log unit decrease in lipophilicity relative to methyl salicylate (LogP 2.55) [1]. This lower LogP value translates to a numerically higher aqueous solubility and a reduced tendency for non-specific protein binding, which can translate into advantages for formulations requiring controlled release or for compounds intended to interact with hydrophilic target pockets.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP 1.82 |
| Comparator Or Baseline | Methyl salicylate: LogP 2.55 [1] |
| Quantified Difference | ΔLogP = -0.73 |
| Conditions | Computed LogP values from authoritative databases; experimental conditions not applicable. |
Why This Matters
A more moderate LogP can reduce Cytochrome P450-mediated metabolism and improve aqueous solubility, directly impacting bioavailability and formulation flexibility in early-stage drug research.
- [1] SIELC Technologies. Methyl Salicylate HPLC Columns. https://www.sielc.com/compound/methyl-salicylate, accessed 30 Apr. 2026. View Source
